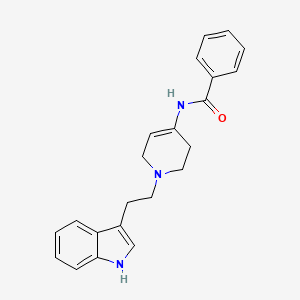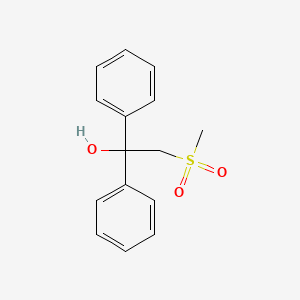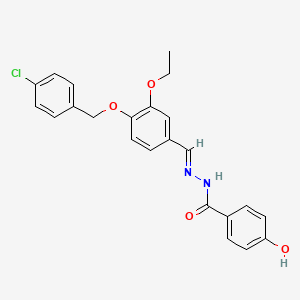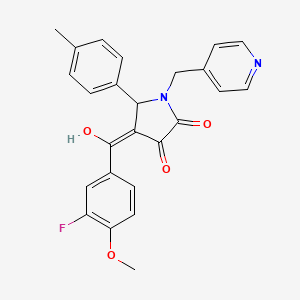
1,3-Dioxan-5-ol benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benzoato de 1,3-dioxan-5-ol es un compuesto orgánico con la fórmula molecular C11H12O4. Es un derivado del 1,3-dioxano, un anillo de seis miembros que contiene dos átomos de oxígeno. El grupo benzoato está unido a la posición 5 del anillo de dioxano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El benzoato de 1,3-dioxan-5-ol se puede sintetizar mediante la acetalización de glicerol con benzaldehído en presencia de un catalizador ácido como el ácido p-toluensulfónico. La reacción generalmente implica una relación molar de benzaldehído a glicerol de 1:1.3, siendo la masa del catalizador de alrededor de 1.5 gramos. La reacción se lleva a cabo durante aproximadamente 4 horas, dando como resultado una mezcla de 2-fenil-1,3-dioxan-5-ol y 2-fenil-1,3-dioxolano-4-metanol .
Métodos de Producción Industrial
Los métodos de producción industrial para el benzoato de 1,3-dioxan-5-ol no están bien documentados en la literatura. El enfoque general implica el uso de reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El benzoato de 1,3-dioxan-5-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo benzoato en un alcohol u otras formas reducidas.
Sustitución: El grupo benzoato se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, derivados de benzoato reducidos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El benzoato de 1,3-dioxan-5-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del benzoato de 1,3-dioxan-5-ol implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como sustrato para reacciones catalizadas por enzimas, lo que lleva a la formación de intermediarios biológicamente activos. El grupo benzoato puede interactuar con receptores o enzimas específicos, modulando su actividad y dando como resultado varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Dioxan-5-ona: Un compuesto estrechamente relacionado con características estructurales similares pero diferente reactividad y aplicaciones.
2-Fenil-1,3-dioxolano-4-metanol: Otro derivado de dioxano con propiedades químicas y usos distintos.
Unicidad
El benzoato de 1,3-dioxan-5-ol es único debido a la presencia tanto del anillo de dioxano como del grupo benzoato, lo que confiere reactividad química específica y posibles aplicaciones. Su capacidad para experimentar diversas reacciones químicas y servir como un bloque de construcción versátil lo hace valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Número CAS |
49784-60-3 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1,3-dioxan-5-yl benzoate |
InChI |
InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2 |
Clave InChI |
GSAPYSIZQBMGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)


![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
